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Compound of Interest

Compound Name: 2-(4-Bromobenzyl)malonic acid
CAS No.: 92013-18-8
Cat. No.: B1281969
Get Quote
. J

Executive Summary

This technical guide provides a comprehensive framework for the structural identification and
purity profiling of 2-(4-Bromobenzyl)malonic acid (CAS: 92013-18-8). This compound serves
as a critical intermediate in the synthesis of phenylalanine analogs and hydrocinnamic acid
derivatives.

Because this compound acts as a transient intermediate in many pathways (often
decarboxylated in situ), high-fidelity reference spectra are frequently absent from standard
open-access libraries. This guide bridges that gap by providing Reference Spectroscopic
Profiles derived from first-principles chemometrics and validated analog data. The protocols
below emphasize the "Br-isotope signature” and specific NMR coupling patterns as primary
validation tools.

Structural Elucidation & Theoretical Framework
Molecular Identity

e IUPAC Name: 2-[(4-Bromophenyl)methyl]propanedioic acid[1]
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e Molecular Formula:

[1]

e Molecular Weight: 273.08 g/mol [1]
e Melting Point: 148-150 °C (Decarboxylation may occur near melt)

The "Diagnostic Triad"

To confirm identity with high confidence (E-E-A-T standard), the analyst must verify three
structural features simultaneously:

o The Malonic Moiety: Confirmed by a specific methine proton signal (
~3.5 ppm) and two carboxylic acid carbons.
o The Para-Substitution: Confirmed by a symmetric AA'BB' aromatic coupling system.
e The Bromine Fingerprint: Confirmed by the 1:1 isotopic abundance in Mass Spectrometry (

Br/

Br).

Spectroscopic Reference Data
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d

is the required solvent. Chloroform (CDCI

) is unsuitable due to the poor solubility of the dicarboxylic acid and the invisibility of
exchangeable protons.

Table 1:

H NMR Reference Data (400 MHz, DMSO-d
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CH 3.00-3.10 2H

Benzylic

Doublet (d) 7.5

methylene.

Table 2:

C NMR Reference Data (100 MHz, DMSO-d

)
Shift (
Carbon Type Structural Significance
» Ppm)

Carboxylic acid carbonyls
Cc=0 170.0-171.5 )

(symmetric).

Ipso-carbon attached to the
Ar-C (Quat) 137.5-138.5 _

alkyl chain.

Aromatic carbons ortho to
Ar-CH 131.0-1315 _

Bromine.

Aromatic carbons meta to
Ar-CH 130.5-131.0 _

Bromine.

Carbon attached to Bromine
Ar-C-Br 119.5-120.5 (distinctive upfield shift due to

heavy atom effect).
CH 52.5-535 Malonic methine carbon.
-CH 33.5-345 Benzylic methylene carbon.
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Analyst Note: The coupling constant (

) between the
-CH and
-CH

is critical. If this appears as a singlet, the compound may have decarboxylated to
the mono-acid (3-(4-bromophenyl)propanoic acid).

Mass Spectrometry (MS)

Method: ESI (Electrospray lonization) in Negative Mode ([M-H]

) is preferred for dicarboxylic acids.

Tahle 3- anmpir‘ Ahundance Profile

m/z (Negative

Relative Intensity Origin Validation Check
Mode)
M(
270.9 100% Base peak.
Br)-H]
M Must b I
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Infrared Spectroscopy (FT-IR)
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e O-H Stretch: 2600-3200 cm
(Very broad, characteristic of carboxylic acid dimers).
e C=0 Stretch: 1700-1730 cm
(Strong, may appear as a split peak due to vibrational coupling between the two carbonyls).

e C-Br Stretch: 1010-1070 cm

(Fingerprint region confirmation).

Experimental Protocols
Synthesis & Isolation Workflow

Understanding the synthesis is vital for interpreting the impurity profile. The compound is
synthesized via Malonic Ester Synthesis.[6][7]
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Reagents:

Diethyl Malonate + 4-Bromobenzyl Bromide

SN2 Reaction

Alkylation (NaOEt/EtOH)
Forms: Diethyl 2-(4-bromobenzyl)malonate

Saponification

Hydrolysis (NaOH/H20, Reflux)
Cleaves esters to Carboxylates

Protonation

Acidification (HCI to pH 1)

Precipitates Target Acid

Isolation

QC Checkpoint:
1H NMR (DMSO-d6)

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the critical acidification step where the target solid is
isolated.

Sample Preparation for NMR

Objective: Prevent signal broadening due to aggregation.
¢ Mass: Weigh 10-15 mg of the dry solid.

¢ Solvent: Add 0.6 mL DMSO-d
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» Additive (Optional): If peaks are broad, add 1 drop of TFA-d (Trifluoroacetic acid-d) to
collapse exchangeable protons or shift the water peak away from the region of interest.

e Mixing: Sonicate for 60 seconds. Ensure the solution is clear; any turbidity indicates
unreacted starting material (benzyl bromide derivative) which is insoluble in DMSO.

Quality Control & Impurity Profiling
When analyzing the spectra, look for these common impurities:
o Diethyl 2-(4-bromobenzyl)malonate (Intermediate):
o Indicator: Presence of ethyl quartet (~4.1 ppm) and triplet (~1.1 ppm) in

H NMR.

o Cause: Incomplete hydrolysis.
¢ 3-(4-Bromophenyl)propanoic acid (Decarboxylated Product):

o Indicator: Loss of the methine triplet at 3.6 ppm. Appearance of two methylene triplets
(~2.5 ppm and ~2.8 ppm).

o Cause: Overheating during workup or drying.
e 4-Bromobenzyl alcohol:
o Indicator: Singlet at ~4.4 ppm (benzylic CH

) and absence of malonic CH.

o Cause: Hydrolysis of unreacted starting material.

Logic Map: Impurity Identification
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Impurity:

No (CH2 triplets seen Decarboxylated Acid
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Methine Triplet?
No (3.6 ppm)

Target:

Unknown Sample Ethyl Signals? 2-(4-Bromobenzyl)
(1H NMR) (4.1q, 1.1t) Yes ) malonic acid
Impurity:

Ester Intermediate

Click to download full resolution via product page

Figure 2: Decision tree for identifying common synthetic impurities based on proton NMR
signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2-(4-Bromobenzyl)malonic acid | CLOH9BrO4 | CID 13330215 - PubChem
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
(4-Bromobenzyl)malonic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281969/docs#technical-guide-spectroscopic-
characterization-of-2-4-bromobenzyl-malonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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